2-Methoxyphenol-13C6
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Overview
Description
2-Methoxyphenol-13C6, also known as guaiacol-13C6, is a stable isotope-labeled compound. It is a derivative of 2-methoxyphenol, where the carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenol-13C6 can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding 2-methoxyphenol, which can then be isotopically labeled with carbon-13 .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Nitro, sulfo, and halo derivatives of 2-methoxyphenol.
Scientific Research Applications
2-Methoxyphenol-13C6 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: It is used in the development of new materials and in environmental testing to trace pollutants
Mechanism of Action
The mechanism of action of 2-Methoxyphenol-13C6 involves its interaction with various molecular targets depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. Its isotopic labeling allows for precise tracking of its transformation and interaction with other molecules. The pathways involved include oxidative and reductive metabolism, as well as conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): The non-labeled version of 2-Methoxyphenol-13C6.
3-Methoxyphenol: An isomer with the methoxy group at the meta position.
4-Methoxyphenol: An isomer with the methoxy group at the para position.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in tracing studies and analytical applications. Unlike its non-labeled counterparts, it provides enhanced sensitivity and specificity in detecting and quantifying chemical transformations and interactions .
Properties
IUPAC Name |
6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-WBJZHHNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.093 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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